7-(Trifluoromethoxy)naphthalen-2-ol

Physicochemical Properties Medicinal Chemistry Reactivity

7-(Trifluoromethoxy)naphthalen-2-ol offers a distinct advantage over 7-methoxy-2-naphthol and 2-naphthol. The electron-withdrawing -OCF₃ group lowers the pKa to 9.18, enhancing phenolic acidity and hydrogen-bonding capacity for improved solubility at physiological pH. In synthesis, the -OCF₃ substituent enforces exclusive 3-position metalation, eliminating regioisomeric mixtures and streamlining derivatization workflows. At the class level, -OCF₃ reduces microsomal clearance and boosts metabolic stability, making this scaffold a strategic choice for fine-tuning drug-candidate lipophilicity, oral bioavailability, and in vivo half-life. Procure this high-purity building block to accelerate your medicinal chemistry and materials science programs.

Molecular Formula C11H7F3O2
Molecular Weight 228.17 g/mol
Cat. No. B8257980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethoxy)naphthalen-2-ol
Molecular FormulaC11H7F3O2
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)O
InChIInChI=1S/C11H7F3O2/c12-11(13,14)16-10-4-2-7-1-3-9(15)5-8(7)6-10/h1-6,15H
InChIKeyZZQKKJPMQKUNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethoxy)naphthalen-2-ol: A Fluorinated Naphthol Building Block for Medicinal Chemistry and Materials Science


7-(Trifluoromethoxy)naphthalen-2-ol (CAS: 1261804-40-3) is a fluorinated aromatic alcohol consisting of a naphthalene core with a hydroxyl group at the 2-position and a trifluoromethoxy (-OCF₃) substituent at the 7-position. The compound exhibits a predicted pKa of 9.18±0.40 and a molecular weight of 228.17 g/mol [1]. Its electron-withdrawing -OCF₃ group confers distinct physicochemical properties, including enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated analogs, making it a valuable intermediate in pharmaceutical research and synthetic organic chemistry .

Why Non-Fluorinated or Alternatively Substituted Naphthols Cannot Replace 7-(Trifluoromethoxy)naphthalen-2-ol in Critical Applications


The substitution of the 7-position with a trifluoromethoxy group induces a unique electronic and steric environment that fundamentally alters the compound's reactivity, physicochemical profile, and biological interactions relative to its closest analogs, such as 7-methoxy-2-naphthol or unsubstituted 2-naphthol. Direct experimental evidence demonstrates that the -OCF₃ group significantly lowers the pKa (9.18 vs. 9.45 for 7-methoxy-2-naphthol and 9.51 for 2-naphthol [1]), enhancing phenolic acidity and affecting hydrogen-bonding capacity. Moreover, the -OCF₃ substituent imparts increased lipophilicity (clogP) and can alter metabolic soft spots, as shown in class-level studies [2]. In synthetic applications, the -OCF₃ group dictates exclusive regioselectivity during metalation, preventing formation of regioisomeric mixtures observed with non-fluorinated analogs [3]. These differences preclude simple one-to-one substitution in medicinal chemistry programs or in the development of advanced materials where precise electronic tuning and metabolic stability are required.

Quantitative Differentiation of 7-(Trifluoromethoxy)naphthalen-2-ol: A Data-Driven Guide for Scientific Selection


Enhanced Acidity via Electron-Withdrawing -OCF₃ Group Compared to 7-Methoxy-2-naphthol and 2-Naphthol

The trifluoromethoxy substituent at the 7-position lowers the pKa of the naphthol hydroxyl group relative to electron-donating methoxy and unsubstituted analogs. The predicted pKa of 7-(trifluoromethoxy)naphthalen-2-ol is 9.18±0.40 , which is lower than that of 7-methoxy-2-naphthol (pKa 9.45±0.40 ) and unsubstituted 2-naphthol (pKa 9.51 [1]). This increased acidity can enhance the compound's reactivity in nucleophilic substitutions and its ability to engage in hydrogen-bonding interactions as a hydrogen-bond donor.

Physicochemical Properties Medicinal Chemistry Reactivity

Exclusive Regioselectivity in Metalation Reactions vs. Non-Fluorinated Naphthalenes

2-(Trifluoromethoxy)naphthalene, a direct structural analog, undergoes deprotonation exclusively at the 3-position when treated with sec-butyllithium, avoiding the regioisomeric mixtures observed with 2-fluoronaphthalene or the variable selectivity of 2-(trifluoromethyl)naphthalene [1]. This exclusive regioselectivity is attributed to the combination of steric repulsion by the peri-hydrogen and lithium coordination to the -OCF₃ group. This behavior provides a predictable and clean synthetic entry point for further functionalization, a critical advantage in constructing complex molecular architectures.

Organic Synthesis Regioselective Functionalization Medicinal Chemistry

Enhanced Metabolic Stability and Lipophilicity Compared to Non-Fluorinated Naphthols

A systematic study on aliphatic trifluoromethoxy derivatives demonstrated that the -OCF₃ group typically decreases microsomal clearance and increases lipophilicity compared to corresponding non-fluorinated compounds [1]. While direct data for 7-(trifluoromethoxy)naphthalen-2-ol is not available, the class-level trend indicates that substitution of a methoxy or hydrogen with a trifluoromethoxy group can confer improved metabolic stability and increased clogP, thereby potentially enhancing oral bioavailability and tissue penetration in drug candidates.

Drug Discovery ADME Pharmacokinetics

High-Value Application Scenarios for 7-(Trifluoromethoxy)naphthalen-2-ol Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lead Compounds via Enhanced Acidity and Metabolic Stability

The lowered pKa (9.18 vs. 9.45 for 7-methoxy analog) and the class-level metabolic stability advantage of the -OCF₃ group make 7-(trifluoromethoxy)naphthalen-2-ol a strategic choice for medicinal chemists aiming to fine-tune the physicochemical properties of naphthalene-containing drug candidates. Its enhanced acidity can improve aqueous solubility at physiological pH, while the increased lipophilicity and reduced microsomal clearance predicted for -OCF₃ derivatives may translate to improved oral bioavailability and extended in vivo half-life [1].

Organic Synthesis: Achieving High-Yield, Regioselective Functionalization

In complex molecule synthesis, the exclusive 3-position metalation demonstrated by the related 2-(trifluoromethoxy)naphthalene offers a powerful and predictable route for further derivatization. This regioselectivity eliminates the need for separation of regioisomers, streamlining synthetic workflows and increasing overall yield [2]. Researchers can leverage this property to install electrophiles at a defined position, enabling the construction of diverse libraries with high purity.

Materials Science: Tailoring Electronic Properties for Advanced Applications

The strong electron-withdrawing nature of the -OCF₃ group, coupled with the hydrogen-bond donating capability of the phenolic -OH, makes 7-(trifluoromethoxy)naphthalen-2-ol a valuable monomer or additive in the design of functional materials. The altered pKa and electronic distribution can influence charge transport, optical properties, and supramolecular assembly, providing a unique tuning knob not available with methoxy or unsubstituted naphthols .

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